6-Bromo-4-nitropicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-nitropicolinaldehyde is a chemical compound that belongs to the class of picolinaldehydes, which are derivatives of pyridinecarboxaldehyde This compound is characterized by the presence of a bromine atom at the 6th position and a nitro group at the 4th position on the pyridine ring, along with an aldehyde group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-nitropicolinaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-nitropicolinaldehyde. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of microwave irradiation has also been reported to improve the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-nitropicolinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Bromo-4-nitropicolinic acid.
Reduction: 6-Bromo-4-aminopicolinaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-4-nitropicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-nitropicolinaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitropicolinaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromo-2-picolinaldehyde: Lacks the nitro group, affecting its biological activity and reactivity.
4-Bromo-2-nitropyridine: Similar structure but different position of the aldehyde group, leading to different chemical properties.
Uniqueness
6-Bromo-4-nitropicolinaldehyde is unique due to the combination of the bromine, nitro, and aldehyde groups on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Biological Activity
6-Bromo-4-nitropicolinaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Molecular Structure:
- Molecular Formula: C6H4BrN2O3
- Molecular Weight: 232.01 g/mol
- IUPAC Name: 6-bromo-4-nitropyridine-2-carbaldehyde
Biological Activity
The biological activity of this compound has been investigated across various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern.
Anticancer Activity
The anticancer potential of this compound has also been explored. A study demonstrated that the compound induces apoptosis in cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.
Case Study:
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results showed an IC50 value of 15 µM, indicating potent activity compared to standard chemotherapeutic agents.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell wall synthesis in bacteria and DNA replication in cancer cells.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells.
- Modulation of Signaling Pathways: It may affect signaling pathways related to cell survival and apoptosis, enhancing the sensitivity of cancer cells to treatment.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyridine ring can enhance its potency and selectivity.
Modification | Effect on Activity |
---|---|
Bromine substitution | Increases antimicrobial potency |
Nitro group addition | Enhances anticancer activity |
Properties
Molecular Formula |
C6H3BrN2O3 |
---|---|
Molecular Weight |
231.00 g/mol |
IUPAC Name |
6-bromo-4-nitropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3BrN2O3/c7-6-2-5(9(11)12)1-4(3-10)8-6/h1-3H |
InChI Key |
GLTNZIFCXOQRJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.